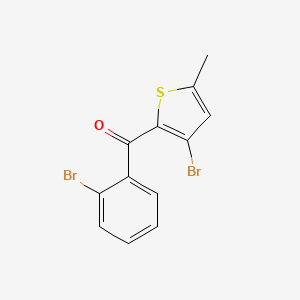
(3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms and a methanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by a Friedel-Crafts acylation reaction with 2-bromobenzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall productivity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
(3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the methanone group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene): A thiophene derivative with similar structural features but different functional groups.
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane: Another thiophene derivative with a trimethylsilyl group instead of a methanone group.
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)(2-bromophenyl)methanone is unique due to its specific combination of bromine atoms and a methanone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H8Br2OS |
|---|---|
Molecular Weight |
360.07 g/mol |
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C12H8Br2OS/c1-7-6-10(14)12(16-7)11(15)8-4-2-3-5-9(8)13/h2-6H,1H3 |
InChI Key |
UMIFMZDYQUKREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















